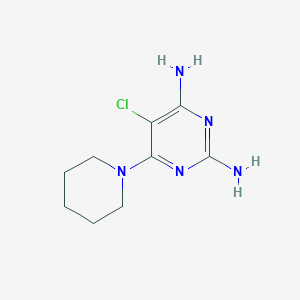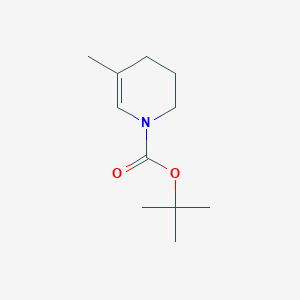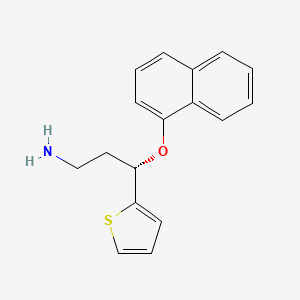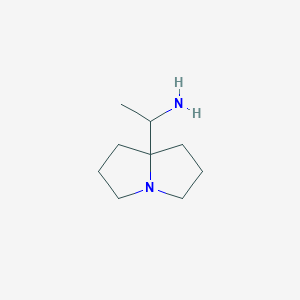
5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine
Vue d'ensemble
Description
5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C9H14ClN5 . It is used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a chlorine atom and a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine is 227.69 g/mol . The predicted boiling point is 495.2±55.0 °C and the predicted density is 1.382±0.06 g/cm3 .Applications De Recherche Scientifique
Antidepressants Targeting 5-HT1A Receptors
Research on antidepressants has shown that compounds with functional groups such as piperidine and pyrimidine, similar to those in "5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine," play a significant role in targeting 5-HT1A receptors. These receptors are crucial for modulating serotonin levels in the brain, which can impact depression and anxiety disorders (Wang et al., 2019).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV inhibitors, which include chemical groups like piperidines and pyrimidines, have been explored for their therapeutic potential in treating type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion and lowering blood glucose levels (Mendieta et al., 2011).
Dopamine D2 Receptor Ligands
Compounds containing piperidine and pyrimidine structures have been studied for their ability to act as ligands for dopamine D2 receptors. Such ligands are considered for the treatment of neuropsychiatric disorders like schizophrenia, Parkinson's disease, and depression. They exhibit specific pharmacophore requirements for high affinity binding to D2 receptors, suggesting a path for the development of new therapeutic agents (Jůza et al., 2022).
Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)
The pyranopyrimidine core, which shares structural similarities with "5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine," is critical in medicinal chemistry due to its bioavailability and broad synthetic applications. This review highlights the synthetic pathways for developing such scaffolds, emphasizing the role of hybrid catalysts in these syntheses (Parmar et al., 2023).
Chemokine CCR3 Receptor Antagonists
Small molecule antagonists for chemokine CCR3 receptors, including those with piperidine and pyrimidine structures, have been explored for their potential in treating allergic diseases such as asthma and allergic rhinitis. The structure-activity relationships of these antagonists suggest their significant therapeutic potential in modulating allergic responses (Willems & IJzerman, 2009).
Mécanisme D'action
While the specific mechanism of action for 5-Chloro-6-piperidin-1-ylpyrimidine-2,4-diamine is not mentioned in the sources, compounds containing a piperidine nucleus have been found to exhibit a wide range of biological activities. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Propriétés
IUPAC Name |
5-chloro-6-piperidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H4,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPNWRHNOOZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(1-piperidinyl)-2,4-pyrimidinediamine | |
CAS RN |
1784008-01-0 | |
| Record name | 5-Chloro-6-(1-piperidinyl)-2,4-pyrimidinediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72V6RP67VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)






![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)
![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)
